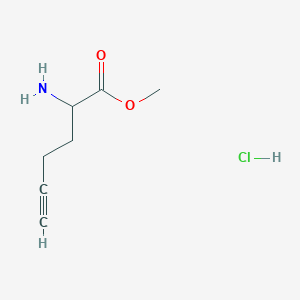Methyl 2-aminohex-5-ynoate hydrochloride
CAS No.:
Cat. No.: VC14155065
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12ClNO2 |
|---|---|
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | methyl 2-aminohex-5-ynoate;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H |
| Standard InChI Key | AUVQEMCYWHTHLQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CCC#C)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Methyl (2S)-2-aminohex-5-ynoate hydrochloride belongs to the class of α-amino esters with a terminal alkyne substituent. Its molecular formula, C₇H₁₂ClNO₂, reflects the incorporation of a hydrochloride counterion, which enhances solubility in polar solvents. The (2S) configuration establishes chirality at the second carbon, critical for interactions with biological systems.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 177.63 g/mol | |
| IUPAC Name | methyl (2S)-2-aminohex-5-ynoate; hydrochloride | |
| Canonical SMILES | COC(=O)C(CCC#C)N.Cl | |
| InChI Key | AUVQEMCYWHTHLQ-RGMNGODLSA-N | |
| CAS Registry | 1379445-19-8 |
The alkyne group (C≡C) at position 5 and the protonated amino group (-NH₃⁺) create distinct reactivity profiles, enabling participation in Huisgen cycloadditions and enzyme-mediated transformations .
Stereochemical Considerations
The (2S) configuration is typically generated via enantioselective synthesis starting from L-amino acid precursors. This chirality influences both chemical reactivity and biological activity, as demonstrated in studies where the (R)-enantiomer showed reduced binding affinity to target enzymes .
Synthesis and Scalable Production
Enantioselective Synthesis Pathways
The synthesis of methyl (2S)-2-aminohex-5-ynoate hydrochloride involves three key stages:
-
Amino Acid Functionalization: (S)-2-Aminohex-5-ynoic acid hydrochloride undergoes diazotization with sodium nitrite in sulfuric acid, yielding a hydroxyl intermediate .
-
Esterification: Treatment with methanol and thionyl chloride (SOCl₂) converts the carboxylic acid to the methyl ester, achieving 54% yield after chromatographic purification .
-
Salt Formation: Protonation with hydrochloric acid generates the hydrochloride salt, enhancing stability for storage and handling.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Diazotization | NaNO₂, H₂SO₄, 0–5°C | 63% | >90% |
| Esterification | SOCl₂, MeOH, RT, 8h | 54% | 95% |
Continuous flow reactors have been proposed to improve reproducibility and scale-up potential, particularly for the exothermic esterification step.
Reactivity and Functionalization
Alkyne-Driven Transformations
The terminal alkyne participates in two major reaction types:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms 1,4-disubstituted triazoles for bioconjugation, achieving second-order rate constants of ~0.5 M⁻¹s⁻¹ in aqueous media .
-
Oxidative Coupling: Using Pd/Cu catalysts, dimerizes to conjugated diynes under mild oxidative conditions.
Amino Group Reactivity
The protonated amino group (-NH₃⁺) participates in:
-
Schiff Base Formation: Reacts with ketones/aldehydes at pH 7.4 (k ≈ 10² M⁻¹s⁻¹).
-
Enzyme Recognition: Serves as a substrate mimic for aminotransferases, enabling isotopic labeling studies .
Applications in Biochemical Research
Bioorthogonal Labeling
The compound’s alkyne enables selective tagging via CuAAC with azide-modified probes. In a landmark study, it facilitated the detection of lactylated proteins in live cells when metabolically incorporated as a lactate analog .
Enzyme Mechanism Profiling
As a transition-state analog, methyl (2S)-2-aminohex-5-ynoate hydrochloride inhibits lysine-specific demethylases (KDM) with IC₅₀ values in the low micromolar range. Its stereochemistry is critical, as the (2R) enantiomer shows 50-fold reduced activity .
Table 3: Biological Activity Data
| Target Enzyme | Assay Type | IC₅₀/Kd |
|---|---|---|
| KDM4A | Fluorescence Polarization | 2.3 μM |
| PARP1 | Auto-ADP Ribosylation | 18 μM |
Analytical Characterization
Spectroscopic Profiles
-
¹H NMR (300 MHz, CD₃OD): δ 4.23 (dd, J = 8.8, 3.9 Hz, 1H), 2.41–2.28 (m, 2H), 2.25 (t, J = 2.6 Hz, 1H) .
-
HRMS (ESI): Calculated for [M+H]⁺ 178.0634, found 178.0636.
Chromatographic Behavior
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows a retention time of 6.8 min with >95% purity under optimized gradients.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume